N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide involves multiple steps. One common method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids to form diamides . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like LiAlH4.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus binds with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
These compounds share the indole nucleus but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-25-12-9-17-3-4-18(15-21(17)25)22(26)24-16-23(10-13-28-14-11-23)19-5-7-20(27-2)8-6-19/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,24,26) |
InChI Key |
QEEVRWPWUJAYBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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